molecular formula C16H17ClN2O3S B11092511 (1E)-N'-[(4-chlorophenyl)sulfonyl]-N-(4-hydroxy-2,3-dimethylphenyl)ethanimidamide

(1E)-N'-[(4-chlorophenyl)sulfonyl]-N-(4-hydroxy-2,3-dimethylphenyl)ethanimidamide

Cat. No.: B11092511
M. Wt: 352.8 g/mol
InChI Key: NWHUPEPGZATLCM-UHFFFAOYSA-N
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Description

The compound (1E)-N’-[(4-chlorophenyl)sulfonyl]-N-(4-hydroxy-2,3-dimethylphenyl)ethanimidamide is a synthetic organic molecule characterized by its unique structural features It contains a sulfonyl group attached to a chlorophenyl ring and an ethanimidamide moiety linked to a hydroxy-dimethylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-N’-[(4-chlorophenyl)sulfonyl]-N-(4-hydroxy-2,3-dimethylphenyl)ethanimidamide typically involves multiple steps:

    Formation of the Ethanimidamide Core: The ethanimidamide core can be synthesized through the reaction of an appropriate amine with an acyl chloride under basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, where a sulfonyl chloride reacts with the aromatic amine in the presence of a base such as pyridine.

    Coupling with Chlorophenyl and Hydroxy-Dimethylphenyl Rings: The final step involves coupling the sulfonylated intermediate with the chlorophenyl and hydroxy-dimethylphenyl rings using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group on the dimethylphenyl ring can undergo oxidation to form a quinone derivative.

    Reduction: The imidamide group can be reduced to an amine under hydrogenation conditions.

    Substitution: The chlorophenyl ring can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium thiolate (NaSMe) in polar aprotic solvents.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions, particularly those involving sulfonyl groups. It can also be used in the development of new inhibitors for enzymes that play a role in disease pathways.

Medicine

Medically, (1E)-N’-[(4-chlorophenyl)sulfonyl]-N-(4-hydroxy-2,3-dimethylphenyl)ethanimidamide could be explored for its potential as a therapeutic agent. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or unique electronic properties.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its interaction with molecular targets. The sulfonyl group is known to form strong interactions with proteins, potentially inhibiting enzyme activity. The hydroxy group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity. The chlorophenyl ring may enhance the compound’s lipophilicity, improving its ability to cross cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • (1E)-N’-[(4-chlorophenyl)sulfonyl]-N-(4-hydroxyphenyl)ethanimidamide
  • (1E)-N’-[(4-bromophenyl)sulfonyl]-N-(4-hydroxy-2,3-dimethylphenyl)ethanimidamide
  • (1E)-N’-[(4-chlorophenyl)sulfonyl]-N-(4-methoxy-2,3-dimethylphenyl)ethanimidamide

Uniqueness

Compared to similar compounds, (1E)-N’-[(4-chlorophenyl)sulfonyl]-N-(4-hydroxy-2,3-dimethylphenyl)ethanimidamide is unique due to the presence of both the hydroxy and dimethyl groups on the phenyl ring. This combination can significantly influence its chemical reactivity and biological activity, making it a distinct entity in its class.

Properties

Molecular Formula

C16H17ClN2O3S

Molecular Weight

352.8 g/mol

IUPAC Name

N'-(4-chlorophenyl)sulfonyl-N-(4-hydroxy-2,3-dimethylphenyl)ethanimidamide

InChI

InChI=1S/C16H17ClN2O3S/c1-10-11(2)16(20)9-8-15(10)18-12(3)19-23(21,22)14-6-4-13(17)5-7-14/h4-9,20H,1-3H3,(H,18,19)

InChI Key

NWHUPEPGZATLCM-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(C=CC(=C1C)O)N/C(=N/S(=O)(=O)C2=CC=C(C=C2)Cl)/C

Canonical SMILES

CC1=C(C=CC(=C1C)O)NC(=NS(=O)(=O)C2=CC=C(C=C2)Cl)C

Origin of Product

United States

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